Product packaging for 2-(Trifluoromethyl)phenol(Cat. No.:CAS No. 444-30-4)

2-(Trifluoromethyl)phenol

Cat. No.: B147641
CAS No.: 444-30-4
M. Wt: 162.11 g/mol
InChI Key: ZOQOPXVJANRGJZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenol (CAS 444-30-4) is an organofluorine compound of significant interest in environmental chemistry research. This compound, with the molecular formula C₇H₅F₃O and a molecular weight of 162.11 g/mol, serves as a critical model compound for studying the environmental fate of aromatic trifluoromethyl (aryl-CF₃) groups . These groups are common in many pharmaceuticals and agrochemicals, but their stability and potential to form persistent degradation products like trifluoroacetic acid (TFA) are a major concern . Unlike its meta-substituted isomer, this compound exhibits unique reactivity, undergoing spontaneous hydrolytic defluorination under mild, environmentally relevant aqueous conditions . The hydrolysis, which is pH-dependent and proceeds faster under alkaline conditions, results in the formation of salicylic acid and fluoride ions . Recent studies suggest the mechanism likely proceeds via an E1cb pathway, driven by a β-elimination that is facilitated by the ortho-position of the hydroxyl group relative to the trifluoromethyl group . This makes it an invaluable reagent for investigating the defluorination mechanisms of per- and polyfluoroalkyl substances (PFAS) and for designing less persistent aryl-CF₃ compounds . The product is offered with a high purity level of 98% to 99% . It is a white, crystalline low-melting solid with a melting point of 45-46°C and should be stored sealed in dry conditions, ideally at 2-8°C . This chemical is for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F3O B147641 2-(Trifluoromethyl)phenol CAS No. 444-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)phenol
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InChI

InChI=1S/C7H5F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQOPXVJANRGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074849
Record name 2-(Trifluoromethyl)phenol
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Molecular Weight

162.11 g/mol
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CAS No.

444-30-4
Record name 2-(Trifluoromethyl)phenol
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Record name alpha,alpha,alpha-Trifluoro-o-cresol
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Record name 2-(Trifluoromethyl)phenol
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Record name 2-(Trifluoromethyl)phenol
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Record name α,α,α-trifluoro-o-cresol
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Synthesis and Synthetic Methodologies

Direct Trifluoromethylation Approaches

Direct trifluoromethylation can be broadly categorized into electrophilic and nucleophilic methods, each employing distinct reagents and mechanisms to achieve the desired C-CF₃ bond formation on the aromatic ring.

In electrophilic trifluoromethylation, a "CF₃⁺" equivalent is used to react with the electron-rich phenol (B47542) ring. This approach leverages the inherent nucleophilicity of phenols to direct the substitution onto the aromatic core.

A prominent class of reagents for electrophilic trifluoromethylation are hypervalent iodine compounds, often referred to as Togni reagents. brynmawr.edusigmaaldrich.cn These compounds, such as 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, are shelf-stable and effective for the direct trifluoromethylation of various nucleophiles, including phenols. sigmaaldrich.cnacs.org Another class of effective reagents are the S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto reagents. brynmawr.educonicet.gov.ar

While the user prompt mentioned PhNHSCF₃ in the presence of BF₃·Et₂O or triflic acid as an example, it is important to clarify that this specific reagent system is used for electrophilic trifluoromethylthiolation (to introduce an -SCF₃ group), not trifluoromethylation (-CF₃ group). rsc.org

The reaction with Togni or Umemoto reagents can often proceed without a catalyst, though reaction conditions may be tuned with acids or bases. For instance, the reaction of phenols with a hypervalent iodine reagent can yield products of aromatic electrophilic substitution. acs.orgresearchgate.net

The regioselectivity of electrophilic trifluoromethylation is governed by the directing effects of the hydroxyl group and any other substituents on the phenol ring. The hydroxyl group is an ortho-, para-director.

Unsubstituted Phenol: Reaction with an electrophilic trifluoromethylating reagent typically results in a mixture of ortho- and para-substituted products. researchgate.net

Para-substituted Phenols: To synthesize a 2-(trifluoromethyl)phenol derivative, a phenol with a substituent at the para-position is an ideal starting material. The para-substituent blocks that position, directing the electrophilic trifluoromethylation to the ortho-position. rsc.orgresearchgate.net For example, the reaction of 4-tert-butylphenol (B1678320) with a Togni reagent yields 2-trifluoromethyl-4-tert-butylphenol. acs.orgresearchgate.net

Highly Substituted Phenols: If both ortho- and para-positions are blocked, O-trifluoromethylation (formation of an aryl trifluoromethyl ether) can sometimes be observed, although typically as a minor byproduct. brynmawr.eduacs.org

The table below summarizes the regioselective outcomes for the electrophilic trifluoromethylation of substituted phenols.

Phenol SubstratePosition(s) of Existing Substituent(s)Major Trifluoromethylation PositionReference
Phenol-ortho and para mixture researchgate.net
4-tert-butylphenolparaortho acs.orgresearchgate.net
2,4,6-trimethylphenolortho, para, orthoO-trifluoromethylation (byproduct) or benzylic brynmawr.eduacs.org
para-substituted phenols (general)paraortho rsc.orgmdpi.comnih.gov

Electrophilic C-trifluoromethylation is generally effective for electron-rich aromatic rings, making phenols suitable substrates. Highly reactive substrates like catechol and pyrogallol (B1678534) can be functionalized smoothly. rsc.org However, the direct O-trifluoromethylation of phenols to form aryl trifluoromethyl ethers remains a significant challenge, with C-trifluoromethylation being the kinetically favored pathway for most substrates. brynmawr.educas.cn The reaction can be limited by the electronic properties of the phenol; electron-poor substrates may show reduced reactivity. brynmawr.edu Furthermore, with some substrates, undesired side reactions like oxidative dimerization or oligomerization can occur. nih.gov

Nucleophilic trifluoromethylation involves the reaction of an electrophilic substrate with a "CF₃⁻" equivalent. For the synthesis of this compound, this typically requires a phenol derivative that can act as an electrophile or a precursor that can be converted into the target molecule.

Trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is the most common source of nucleophilic trifluoromethyl groups. acs.org Its application to the synthesis of trifluoromethylated phenols often involves transition-metal catalysis or oxidative conditions.

Direct C-H trifluoromethylation of phenol derivatives using TMSCF₃ can be achieved with high regioselectivity under copper catalysis. nih.gov This method avoids the need for pre-functionalized starting materials like halophenols. The reaction mechanism may involve the formation of a CuCF₃ species that then engages in the C-H functionalization process. nih.gov

Another strategy involves the silver-mediated oxidative trifluoromethylation of phenols using TMSCF₃ and an external oxidant. nih.govnih.govescholarship.org However, this method predominantly leads to the formation of aryl trifluoromethyl ethers (O-trifluoromethylation) rather than the C-trifluoromethylated phenol. cas.cnnih.govnih.govescholarship.org

A plausible, though less direct, route involves the trifluoromethylation of a carbonyl compound, which is a well-established reaction of TMSCF₃. nih.govresearchgate.netnih.gov A cyclohexenone precursor could undergo nucleophilic trifluoromethylation followed by an aromatization step to yield the trifluoromethylated phenol.

The table below presents findings from research on nucleophilic trifluoromethylation relevant to phenol synthesis.

MethodReagentsKey FeaturesReference
Copper-Catalyzed C-H TrifluoromethylationPhenol derivatives, TMSCF₃, Cu catalystDirect functionalization of C-H bonds with high regioselectivity. nih.gov
Silver-Mediated Oxidative TrifluoromethylationPhenols, TMSCF₃, Ag(I) salt, OxidantPrimarily yields aryl trifluoromethyl ethers (O-trifluoromethylation). cas.cnnih.govnih.govescholarship.org
Nucleophilic addition to CarbonylsAldehydes/Ketones, TMSCF₃, Nucleophilic catalyst (e.g., TBAF)Forms trifluoromethylated alcohols; requires subsequent steps for phenol synthesis. acs.orgnih.govresearchgate.net
Copper-Catalyzed Cross-CouplingAlkylboronic acids, TMSCF₃, Cu catalystEffective for C(sp³)-CF₃ bond formation, potentially adaptable for precursors. nih.govbeilstein-journals.org

Nucleophilic Trifluoromethylation Approaches

Activation by Fluoride (B91410)

The activation of trifluoromethylating agents by a fluoride source is a key strategy in the synthesis of trifluoromethylated compounds. In the context of producing trifluoromethylated aromatics, soluble fluoride sources like tetramethylammonium (B1211777) fluoride (TMAF) and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) have been investigated. acs.org However, their effectiveness can be limited in certain synthetic protocols. acs.org In contrast, alkali metal fluorides such as cesium fluoride (CsF) have proven to be more reactive and efficient in specific deoxyfluorination reactions of phenols. acs.org The choice of fluoride source and its physical properties, such as mesh size, can significantly influence the reaction's efficiency. acs.org

Radical Trifluoromethylation

Radical trifluoromethylation has emerged as a powerful tool for the direct introduction of the CF3 group into organic molecules. researchgate.net This approach avoids the need for pre-functionalized substrates, such as organohalides or organometallic reagents, offering a more direct pathway to trifluoromethylated compounds. researchgate.net One notable method involves the use of visible light to promote the multiple trifluoromethylation of phenol derivatives. chemistryviews.org In this process, a photoexcited phenoxide intermediate undergoes single-electron transfers to trifluoromethyl iodide (CF3I), the trifluoromethyl source. chemistryviews.org This method allows for the introduction of multiple trifluoromethyl groups onto the phenol ring in a single operation. chemistryviews.org

Metal-Catalyzed/Mediated Trifluoromethylation

Transition metal catalysis, particularly with nickel, has enabled the trifluoromethylation of phenol derivatives through the challenging activation of carbon-oxygen (C–O) bonds. researchgate.netnih.govosti.gov This represents a significant advancement as it allows for the use of readily available and abundant phenol-based electrophiles. osti.govosti.gov

A practical method for the nickel-mediated trifluoromethylation of phenol derivatives has been developed, which relies on the strategic activation of the aryl C–O bond. researchgate.netnih.gov This transformation provides a direct route to valuable trifluoromethylarenes from common phenol precursors. researchgate.net The success of this methodology hinges on a sequence of key steps involving a nickel catalyst. researchgate.netnih.gov

In this nickel-mediated process, trimethyl(trifluoromethyl)silane (TMSCF3) serves as the trifluoromethyl source. researchgate.netsemanticscholar.org TMSCF3 is a readily available and convenient reagent for introducing the CF3 group into aromatic systems. researchgate.netnih.gov The reaction demonstrates broad functional group tolerance and can be applied to complex molecular structures. nih.gov

The catalytic cycle is initiated by the oxidative addition of the phenol derivative to a nickel(0) complex, a step that is promoted by the presence of trimethylphosphine (B1194731) (PMe₃). researchgate.netnih.gov This is followed by a transmetalation event where the trifluoromethyl group is transferred from the silicon atom of TMSCF3 to the nickel center. researchgate.netosti.gov These PMe₃-promoted steps are crucial for the formation of the key (aryl)NiII(CF₃) intermediate. researchgate.netnih.gov

The final and often challenging step in cross-coupling reactions is the reductive elimination of the desired product from the metal center. In this case, the reductive elimination of the aryl-CF₃ bond from the (aryl)NiII(CF₃) complex is induced by the addition of trichloroacetonitrile (B146778) (CCl₃CN). researchgate.netresearchgate.net This induced reductive elimination is a key factor in the successful formation of the trifluoromethylated arene product. researchgate.netnih.gov

Copper-mediated trifluoromethylation in specific contexts

The introduction of a trifluoromethyl (CF3) group into unprotected phenols can be effectively achieved using copper-catalyzed reactions. nih.gov One notable method employs a combination of catalytic copper(I) iodide, hydroquinone, tert-butyl hydroperoxide (tBuOOH), and sodium trifluoromethanesulfinate (Langlois' reagent). nih.gov This approach is advantageous due to its mild reaction conditions and tolerance of various functional groups, including aldehydes, esters, ethers, ketones, and nitriles. nih.gov The hydroquinone-mediated trifluoromethylation provides a pathway to trifluoromethylated phenols that are otherwise difficult to synthesize. nih.gov

The development of copper-catalyzed trifluoromethylation has gained significant attention due to the low cost and high efficiency of copper. nih.gov These methods often involve nucleophilic, electrophilic, or radical trifluoromethylating reagents. nih.gov For instance, a copper-mediated Sandmeyer-type trifluoromethylation utilizes Langlois' reagent and involves a radical process where an aryl radical reacts with a CF3 radical generated in the presence of a Cu(I) species. nih.gov Another approach involves using S-(trifluoromethyl)diphenylsulfonium salts with copper powder to trifluoromethylate iodo-substituted aromatics. nih.govresearchgate.net

A practical nickel-mediated method also exists for the trifluoromethylation of phenol derivatives, highlighting the ongoing efforts to develop efficient reactions for creating trifluoromethylarenes from widely available starting materials. nih.gov

Table 1: Key Reagents in Copper-Mediated Trifluoromethylation of Phenols

Reagent Role Source
Copper(I) iodide Catalyst nih.gov
Hydroquinone Mediator nih.gov
Langlois' reagent (CF3SO2Na) Trifluoromethylating agent nih.govnih.gov
tBuOOH Oxidant nih.govnih.gov

Electrochemical Trifluoromethylation

Electrochemical methods offer a sustainable and direct approach for the O-trifluoromethylation of phenols. researchgate.net One such method involves the anodic oxidation of sodium trifluoromethanesulfinate (Langlois reagent) to directly trifluoromethylate phenol derivatives. researchgate.net This process is conducted under mild conditions in an undivided cell, often using graphite (B72142) electrodes. It has been shown to be effective for phenol derivatives containing electron-withdrawing groups like fluorine, chlorine, bromine, and nitrile, achieving yields up to 75% and can be performed on a gram-scale. researchgate.net

The optimal conditions for this electrochemical trifluoromethylation have been identified as using Langlois reagent as the trifluoromethyl source and sodium perchlorate (B79767) (NaClO4) as the electrolyte in a mixture of anhydrous acetonitrile (B52724) and water at room temperature. researchgate.net This method avoids the need for metal catalysts and strong oxidants, aligning with the principles of green chemistry. researchgate.net

Derivatization Strategies and Synthetic Transformations

This compound serves as a foundational molecule for the synthesis of various derivatives with significant applications in pharmaceuticals and agrochemicals.

Preparation of 2-(Trifluoromethyl)phenyl Derivatives

2-(Trifluoromethyl)phenylacetic acid is a key derivative with documented applications in the development of therapeutic agents. ontosight.ai Its synthesis can be achieved through methods such as the hydrolysis of 2-trifluoromethylbenzyl cyanide, which is formed from the reaction of 2-trifluoromethylbenzyl chloride with sodium cyanide, or by the oxidation of 2-trifluoromethylbenzyl alcohol. ontosight.ai

This compound has shown potential as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are critical in the inflammatory pathway. nih.gov A novel class of phenylacetic acid regioisomers featuring a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore has been designed and evaluated for anti-inflammatory properties. nih.gov Specifically, 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid demonstrated potent anti-inflammatory activity. nih.gov Molecular modeling studies suggest that the N-difluoromethyl-1,2-dihydropyrid-2-one group can insert into a secondary pocket of the COX-2 enzyme, contributing to its selectivity, and also binds near the catalytic iron in the 15-LOX enzyme. nih.gov

Furthermore, research into the antithrombotic and profibrinolytic activities of related compounds suggests the therapeutic potential of this structural class. nih.gov For instance, phloroglucinol, a related phenolic compound, has been shown to prolong activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT), and inhibit thrombin and activated factor Xa (FXa) generation. nih.gov While direct studies on the antithrombotic activity of 2-(Trifluoromethyl)phenylacetic acid are less detailed in the provided context, the inhibitory action on lipoxygenase, a key enzyme in inflammatory processes, points to its relevance in therapeutic research. nih.govfrontiersin.org

Table 2: Synthesis and Properties of 2-(Trifluoromethyl)phenylacetic acid

Property Description Source
Molecular Formula C9H7F3O2 ontosight.ainih.gov
Molecular Weight ~204.15 g/mol ontosight.ai
Melting Point 100-102 °C sigmaaldrich.com
Synthesis Routes Hydrolysis of 2-trifluoromethylbenzyl cyanide; Oxidation of 2-trifluoromethylbenzyl alcohol ontosight.ai

2-Iodo-5-(trifluoromethyl)phenol is a valuable intermediate in organic synthesis. uni.lunih.gov One method for its preparation involves the iodination of 4-(trifluoromethyl)phenol (B195918). chemicalbook.com A mixture of iodine and sodium bicarbonate is added to a solution of α,α,α-trifluoro-p-cresol in a tetrahydrofuran (B95107) and water solvent system. The reaction proceeds at room temperature. After the reaction, excess iodine is removed using a thiourea (B124793) solution. The product, α,α,α-trifluoro-o-iodo-p-cresol (an isomer of the target compound), can be isolated by distillation. chemicalbook.com

The strategic placement of the iodo and trifluoromethyl groups on the phenol ring makes this compound a versatile building block for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science. sigmaaldrich.com

2-Chloro-4-(trifluoromethyl)phenol serves as a crucial intermediate for the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. prepchem.comprepchem.comresearchgate.net Several synthetic routes to this compound have been developed. One common method starts from p-trifluoromethyl-phenol, which undergoes chlorination with chlorosulfuric acid. google.com Another approach uses p-trifluoromethylaniline as the starting material, which is first chlorinated, then subjected to diazotization and hydrolysis. google.com A third method involves the alkalization and subsequent acidification of 3,4-dichlorobenzotrifluoride (B146526) in an aprotic polar solvent. google.com

A patented method describes a two-step process starting with the oxidation of 4-(trifluoromethyl)benzaldehyde (B58038) to 4-(trifluoromethyl)phenol, followed by a halogenation step. google.com The halogenation is carried out under inert gas conditions using a halide reagent and a catalyst (such as zirconium chloride, copper chloride, or stannous chloride) at low temperature. google.com This compound is a key reactant in the synthesis of other molecules, such as 2-Chloro-4-(2-chloro-4-trifluoromethyl-phenoxy)-pyridine. prepchem.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Copper(I) iodide
Hydroquinone
tert-butyl hydroperoxide (tBuOOH)
Sodium trifluoromethanesulfinate (Langlois' reagent)
S-(trifluoromethyl)diphenylsulfonium salts
Sodium perchlorate (NaClO4)
2-(Trifluoromethyl)phenylacetic acid
2-Trifluoromethylbenzyl chloride
Sodium cyanide
2-Trifluoromethylbenzyl alcohol
2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid
Phloroglucinol
2-Iodo-5-(trifluoromethyl)phenol
4-(Trifluoromethyl)phenol
Iodine
Sodium bicarbonate
Tetrahydrofuran
Thiouruea
α,α,α-Trifluoro-o-iodo-p-cresol
2-Chloro-4-(trifluoromethyl)phenol
p-Trifluoromethyl-phenol
Chlorosulfuric acid
p-Trifluoromethylaniline
3,4-Dichlorobenzotrifluoride
4-(Trifluoromethyl)benzaldehyde
Zirconium chloride
Copper chloride
Stannous chloride
Synthesis of 2-Amino-4-((trifluoromethyl)thio)phenol

The synthesis of 2-Amino-4-((trifluoromethyl)thio)phenol is a notable process in organic chemistry. A commonly employed method for its preparation involves the synthesis of 4-nitro-2-((trifluoromethyl)thio)phenol as an intermediate, which is subsequently reduced to the desired product. This strategic approach, where the trifluoromethylthio group is introduced prior to the reduction of the nitro group, is crucial for avoiding potential side reactions.

This compound serves as a versatile building block in the creation of more complex molecules, finding applications in the development of pharmaceuticals and agrochemicals. Its unique structure, featuring an amino group at the 2-position and a trifluoromethylthio group at the 4-position relative to the hydroxyl group, imparts specific electronic and conformational properties that are of interest for various chemical applications.

The chemical reactions involving 2-Amino-4-((trifluoromethyl)thio)phenol are diverse. The compound can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can convert the trifluoromethylthio group into a thiol. Furthermore, the amino and hydroxyl groups on the aromatic ring are capable of participating in electrophilic substitution reactions.

Preparation of Trifluoromethylphenyl Benzyl (B1604629) Ethers as Intermediates

A key method for preparing trifluoromethylphenols involves the use of trifluoromethylphenyl benzyl ether intermediates. google.com This process begins with the reaction of a trifluoromethyl halobenzene with sodium benzylate, which is formed from the reaction of sodium hydride and benzyl alcohol. This reaction yields a trifluoromethylphenyl benzyl ether. google.com

The resulting ether can then undergo hydrogenolysis to produce the corresponding trifluoromethylphenol. This two-step process provides a reliable route to substituted phenols that might otherwise be challenging to synthesize directly. google.com The hydrogenolysis step is typically carried out at low hydrogen pressure in the presence of a heavy metal catalyst, such as 5 percent palladium-on-carbon. google.com

For instance, 4-trifluoromethylphenol can be prepared by reacting 4-trifluoromethylchlorobenzene with sodium benzylate to form 4-trifluoromethylphenyl benzyl ether, which is then hydrogenolyzed. google.com The reaction to form the ether is generally conducted under a nitrogen atmosphere and may require heating for one to two days to reach completion. google.com

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for various chemical transformations, leading to the formation of valuable aryl trifluoromethyl ethers. These ethers are of significant interest in pharmaceutical, agrochemical, and materials science research due to the unique properties conferred by the trifluoromethoxy group. nih.govberkeley.eduacs.orgelsevierpure.com

O-Trifluoromethylation of Phenols to Aryl Trifluoromethyl Ethers

The direct O-trifluoromethylation of phenols is a challenging transformation due to the "hard" nature of the oxygen atom. acs.orgcas.cn However, several methods have been developed to achieve this conversion, providing access to aryl trifluoromethyl ethers. These methods often involve two-step procedures or the use of specialized reagents. acs.orgcas.cn

Molecules containing the trifluoromethoxyaryl group are highly sought after in various scientific fields because of their distinct physical and electronic characteristics. nih.govberkeley.eduacs.orgelsevierpure.com Many traditional methods for synthesizing these compounds require harsh reagents and strictly controlled reaction conditions, which can limit their applicability, especially with heteroaromatic substrates. nih.govberkeley.eduacs.orgelsevierpure.comresearchgate.net

Sequential Xanthalation and O-Trifluoromethylation

An improved, two-step procedure for the O-trifluoromethylation of phenols involves an initial xanthalation followed by trifluoromethylation. nih.gov This method offers a more practical approach by using simple procedures and easily handled reagents under atmospheric conditions. nih.gov

In the first step, phenols react with a newly synthesized imidazolium (B1220033) or benzimidazolium salt to form xanthate intermediates in high yields. nih.gov For example, various phenols have been converted to their corresponding xanthates in over 90% yield using an imidazolium salt and a mild base in acetonitrile. nih.gov

The second step involves the reaction of the xanthate intermediate with a fluorinating agent, such as XtalFluor-E, in the presence of an activator like trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI). nih.gov This converts the xanthate to the desired aryl trifluoromethyl ether. This methodology has been shown to be effective for a broad range of aromatic and heteroaromatic alcohols. nih.gov

O-Carboxydifluoromethylation and Decarboxylative Fluorination

A novel strategy for the synthesis of aryl trifluoromethyl ethers involves a two-step process combining O-carboxydifluoromethylation of phenols and subsequent decarboxylative fluorination. acs.orgcas.cnacs.orgnih.govscinapse.iofigshare.com This protocol is advantageous as it utilizes readily available and inexpensive reagents, making it a practical method for O-trifluoromethylation. cas.cnresearchgate.netacs.orgnih.govscinapse.iofigshare.com

The reaction conditions for the decarboxylative fluorination have been optimized, with solvents such as PhCF₃/H₂O or CF₂ClCFCl₂/H₂O and an additive like triflic acid providing good yields for a range of substrates. acs.orgcas.cn

Electrochemical O-trifluoromethylation

Electrochemical methods offer a modern and environmentally friendly approach to the O-trifluoromethylation of phenols. researchgate.net This technique allows for the direct conversion under mild conditions, often without the need for metal catalysts or strong oxidants. researchgate.net

One such protocol utilizes the Langlois reagent (CF₃SO₂Na) as a stable and inexpensive trifluoromethylating agent. researchgate.net The reaction is carried out in an undivided cell with graphite electrodes under constant-current electrolysis. This method has proven effective for the O-trifluoromethylation of electron-deficient phenols, yielding aryl trifluoromethyl ethers in yields up to 75% and on a gram scale. researchgate.net

The proposed mechanism for this electrochemical reaction involves the initial generation of a CF₃ radical, which is then converted to a CF₃O radical. This radical then adds to the aromatic ring, followed by rearomatization to form the final product. researchgate.net This approach has been successfully applied to a variety of (hetero)aromatics and biologically relevant molecules. researchgate.net

Formation of Trifluoromethyl Phenyl Triflates

The conversion of phenols to phenyl triflates (trifluoromethanesulfonates) is a valuable transformation in organic synthesis, as the triflate group is an excellent leaving group for cross-coupling reactions. chemrxiv.org The synthesis of ortho-trifluoromethyl phenyl triflate from this compound is achieved by reacting the phenol with triflic anhydride (B1165640) in the presence of a base and, in some cases, a nucleophilic catalyst. rsc.org

Reactions with Triflic Anhydride (Tf₂O)

The most common and effective method for the preparation of aryl triflates from phenols involves the use of trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O). chemrxiv.org The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), often at reduced temperatures (e.g., 0 °C to room temperature) to control the reaction's exothermicity. commonorganicchemistry.com For this compound, the hydroxyl group reacts with Tf₂O, leading to the displacement of a triflate anion and the formation of the desired 2-(trifluoromethyl)phenyl triflate.

Table 1: Reaction Conditions for the Formation of 2-(Trifluoromethyl)phenyl Triflate

Reagent/Condition Purpose Typical Implementation Source(s)
This compound Starting Material The substrate containing the hydroxyl group to be functionalized. rsc.org
Triflic Anhydride (Tf₂O) Triflylating Agent Provides the trifluoromethanesulfonyl (triflyl) group. chemrxiv.orgcommonorganicchemistry.com
Pyridine (B92270) Base / Catalyst Acts as an acid scavenger and forms the reactive triflating intermediate. commonorganicchemistry.comdoi.org
Dichloromethane (DCM) Solvent An inert solvent to facilitate the reaction. commonorganicchemistry.com
Cooling (0 °C to RT) Reaction Control Manages the exothermic nature of the reaction. commonorganicchemistry.com
Role of Pyridine as Solvent, Base, and Catalyst

Pyridine plays a multifaceted role in the triflation of phenols. Primarily, it functions as a base, deprotonating the acidic phenolic proton of this compound. commonorganicchemistry.com This generates the corresponding phenoxide ion, which is a more potent nucleophile and readily attacks the electrophilic sulfur atom of triflic anhydride.

Furthermore, pyridine can react with triflic anhydride in an initial step to form the highly electrophilic N-triflylpyridinium triflate salt. doi.org This intermediate is a powerful triflating reagent that is then attacked by the phenol. In this capacity, pyridine acts as a nucleophilic catalyst, activating the triflic anhydride towards the desired reaction. The combination of triflic anhydride and pyridine is a standard and efficient system for converting alcohols and phenols into their corresponding triflates. doi.org

Reactions of the Trifluoromethyl Group

While the trifluoromethyl group is generally considered stable, it can undergo transformations under specific and often harsh conditions.

Protolytic Defluorination of Trifluoromethyl-Substituted Arenes

Trifluoromethyl-substituted arenes, including this compound, can undergo protolytic defluorination when subjected to Brønsted superacids, such as neat trifluoromethanesulfonic acid (CF₃SO₃H). nih.govnih.gov These reactions proceed through the formation of highly reactive electrophilic intermediates like carbocations or acylium cations. electronicsandbooks.com

In the case of this compound reacting in neat CF₃SO₃H, dimerization products are formed in high yields. nih.govelectronicsandbooks.com The proposed mechanism involves the initial protonation of a fluorine atom on the trifluoromethyl group, followed by the loss of a hydrogen fluoride (HF) molecule to form a benzylic-type carbocation. nih.gov This reactive electrophile can then participate in Friedel-Crafts-type reactions with another molecule of the arene, leading to dimerization. The formation of a benzophenone (B1666685) derivative in this reaction deactivates the remaining trifluoromethyl group, preventing further polymerization. nih.govelectronicsandbooks.com

Hydrolysis and Spontaneous Defluorination Mechanisms

Under certain aqueous conditions, the trifluoromethyl group of this compound can undergo hydrolysis and defluorination. rsc.org This transformation is of environmental interest as trifluoromethyl-substituted compounds are found as transformation products of various pharmaceuticals and agrochemicals. rsc.org

Studies investigating the behavior of this compound in aqueous solutions have shown that it undergoes hydrolysis, particularly under alkaline conditions. rsc.org The reaction demonstrates substituent-dependent differences in reactivity, with the deprotonation of the phenolic hydroxyl group being a crucial step for the hydrolysis to proceed. rsc.org

The mechanism for this defluorination is believed to proceed via an E1cb (Elimination Unimolecular conjugate Base) pathway. rsc.org This process is driven by the initial deprotonation of the phenol, followed by a β-elimination step, ultimately leading to the complete defluorination of the trifluoromethyl group and the formation of the carboxylic acid functionality. rsc.org

Table 2: Summary of Reactions of the Trifluoromethyl Group

Reaction Type Conditions Key Intermediates Major Products Source(s)
Protolytic Defluorination Neat Superacid (e.g., CF₃SO₃H) Carbocations, Acylium cations Dimerization products (e.g., Benzophenones) nih.govelectronicsandbooks.com
Hydrolysis / Spontaneous Defluorination Aqueous, alkaline pH Phenoxide ion Hydroxybenzoic acid, Fluoride ions rsc.org

Annulation Reactions

A significant synthetic application of this compound is its use in the synthesis of chromones. This is achieved through a [4+2] annulation (or cycloaddition) reaction involving the in-situ generated difluoro-quinone methide intermediate. acs.orgrsc.org In this process, this compound is treated with a base, such as potassium carbonate, to facilitate the elimination of a fluoride ion and form the difluoro-quinone methide. acs.org This reactive intermediate then serves as the dienophile in a [4+2] annulation reaction with a 1,3-dicarbonyl compound. acs.orgrsc.org The reaction proceeds efficiently to construct the biologically significant 3-acyl chromone (B188151) scaffold. acs.org This methodology is notable for its scalability and use of mild reaction conditions. rsc.org

Table 2: [4+2] Annulation of Difluoro Quinone Methide with 1,3-Dicarbonyls for Chromone Synthesis acs.org
1,3-Dicarbonyl CompoundProduct YieldNotes
Acetylacetone71%-
Benzoylacetone65%-
Dibenzoylmethane58%-
Dimedone68%-
Ethyl acetoacetate (B1235776) (β-ketoester)36%Lower yield due to product instability under reaction conditions. acs.org
Conditions: this compound, 1,3-dicarbonyl, K₂CO₃, Acetonitrile, 80°C. acs.org

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have emphasized the development of methodologies that avoid the use of costly and potentially toxic transition metals. The chemistry of this compound is at the forefront of some of these developments.

The aforementioned [4+2] annulation reaction for chromone synthesis is a prime example of a powerful transition-metal-free transformation. acs.orgrsc.org By leveraging the inherent reactivity of the trifluoromethyl group to generate a reactive intermediate (difluoro-quinone methide) under basic conditions, a complex heterocyclic scaffold can be constructed without the need for a metal catalyst. acs.org

Another documented transition-metal-free protocol involves the conversion of 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols. This reaction proceeds via the selective activation of two C-F bonds and the formation of an intermediate hexatriene system, which then undergoes a 6π electrocyclization and subsequent rearomatization. This strategy provides rapid, metal-free access to novel fluorine-containing naphthols from derivatives of trifluoromethylphenols.

Compound Index

Table 3: List of Compounds
Compound Name
This compound
2-(Trifluoromethylthio)phenol
2-allyl-3-(trifluoromethyl)phenol
3-acyl chromone
5-fluoronaphthalen-1-ol
Acetylacetone
Benzoyl fluoride
Benzoylacetone
Chromone
Dibenzoylmethane
Difluoro-quinone methide
Dimedone
Ethyl acetoacetate
Potassium carbonate
Salicylic (B10762653) acid

Flow Chemistry Applications in Synthesis

Continuous-flow chemistry has emerged as a powerful technology in organic synthesis, offering numerous advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and greater scalability. nih.gov While specific literature detailing the synthesis of this compound using flow chemistry is not abundant, the principles and applications of this technology to the synthesis of substituted phenols and other fluorine-containing compounds suggest its potential utility.

Flow reactors, particularly microreactors, provide precise control over reaction parameters such as temperature, pressure, and residence time. core.ac.ukethernet.edu.et This level of control is especially beneficial for reactions that are highly exothermic or involve unstable intermediates. The synthesis of substituted phenols, for instance, has been successfully demonstrated in continuous-flow systems. One approach involves the aerobic oxidation of aryl Grignard reagents, a process that can be challenging to control in batch but is rendered safer and more efficient in a flow setup.

Another area where flow chemistry excels is in the handling of reactions involving gaseous reagents, which can be difficult to manage in conventional laboratory glassware. The continuous-flow synthesis of fluorine-containing fine chemicals has been demonstrated, highlighting the robustness of this technique for fluorination reactions. rsc.org Given that the introduction of a trifluoromethyl group can involve hazardous reagents or intermediates, a flow-based approach could offer a safer and more reproducible manufacturing process for this compound.

The table below summarizes examples of continuous-flow synthesis for substituted phenols, illustrating the types of transformations amenable to this technology.

ProductReactantsCatalyst/ReagentSolventTemperature (°C)Residence TimeYield (%)
Ortho-substituted [¹⁸F]Fluoroarenes Diaryliodonium salts, [¹⁸F]Fluoride ion-VariousUp to 200Up to 8 minHigh RCYs
Fluorinated Epoxides Perfluoroalkyl iodides, Unsaturated alcoholsAIBN----
Pentafluorobenzene PFPMgBr----92

This table presents data for the synthesis of analogous compounds to illustrate the potential application of flow chemistry for this compound, as direct literature is limited.

Photoredox Catalysis for Thiolation

Photoredox catalysis, utilizing visible light to initiate single-electron transfer processes, has revolutionized the formation of carbon-heteroatom bonds under mild conditions. thieme-connect.de The thiolation of aromatic rings, a valuable transformation in medicinal chemistry and materials science, has been a significant focus of this methodology. While specific examples of the direct photoredox-catalyzed thiolation of this compound are not extensively reported, the principles can be extrapolated from studies on related substrates.

The general mechanism for photoredox-catalyzed thiolation often involves the generation of a thiyl radical from a suitable thiol precursor. This radical can then engage in a variety of reaction pathways to functionalize an aromatic ring. For instance, the S-trifluoromethylation of thiophenols has been achieved using visible light and a photoredox catalyst, demonstrating the feasibility of forming C-S bonds with fluorinated groups. cas.cnrsc.org

Furthermore, photoredox catalysis has been successfully applied to the thiolation of aryl and vinyl iodides. rsc.org This suggests a potential two-step route to a thiolated derivative of this compound, where the phenol is first converted to an aryl iodide and then subjected to photocatalytic thiolation. The development of direct C-H functionalization methods is a major goal in synthesis, and photoredox catalysis has shown promise in this area for various aromatic systems.

The table below provides examples of photoredox-catalyzed thiolation and related reactions, highlighting the conditions and scope of this powerful technique.

Product TypeSubstratesPhotocatalystReagentsSolventLight Source
Aryl/Vinyl Thioethers Aryl/Vinyl Iodides, Dialkyl DisulfidesNot specified-Not specifiedVisible Light
S-Trifluoromethylated Thiols Thiophenols, Trifluoromethyl Phenyl SulfoneCatalyst-freeCs₂CO₃NMP/DMAcVisible Light
S-Trifluoromethylated (Hetero)aromatic Thiols (Hetero)aromatic Thiols, CF₃SO₂Cl3DPA2FBN-Not specifiedVisible Light

This table presents data for analogous thiolation reactions to illustrate the potential application of photoredox catalysis for the functionalization of this compound, as direct literature is limited.

Mechanistic Investigations and Reaction Pathways

Mechanisms of Trifluoromethylation Reactions

The introduction of a trifluoromethyl group (CF3) onto a phenol (B47542) ring is a significant transformation in organic synthesis, often imparting unique properties to the resulting molecule. The mechanisms by which this occurs are diverse and can involve nucleophilic attack, radical intermediates, or transition metal catalysis.

Nucleophilic trifluoromethylation often utilizes reagents like trifluoromethyltrimethylsilane (TMSCF3), which, when activated by a fluoride (B91410) source, can generate a trifluoromethyl anion (CF3⁻) or a related reactive species. wikipedia.org This nucleophile can then attack an electrophilic site. In the context of phenols, direct nucleophilic substitution on the aromatic ring is generally challenging. However, related processes involving electron transfer are crucial.

Some copper-mediated trifluoromethylation reactions are believed to proceed through a single electron transfer (SET) mechanism, especially when a strong oxidant is present. nih.gov In this scenario, an electron is transferred from the substrate to the oxidant before the transfer of the CF3 group. nih.gov This can generate radical intermediates, blurring the lines between purely nucleophilic and radical pathways.

Radical trifluoromethylation is a powerful method for the direct introduction of a CF3 group. researchgate.net These reactions often involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor. beilstein-journals.orgbeilstein-journals.org Common sources for generating •CF3 include sodium trifluoromethanesulfinate (CF3SO2Na) and Togni's reagents. beilstein-journals.orgcas.cn

Once generated, the highly electrophilic •CF3 radical can add to the electron-rich aromatic ring of a phenol. beilstein-journals.org This addition forms a radical intermediate, which can then be oxidized and deprotonated to yield the final trifluoromethylated phenol. beilstein-journals.org Mechanistic studies have shown that radical processes are often involved in copper-catalyzed trifluoromethylations. beilstein-journals.org For instance, a proposed mechanism involves the generation of an aryl radical from a diazonium salt, which then reacts with a copper(II)-CF3 complex. beilstein-journals.orgbeilstein-journals.org Another pathway suggests the addition of a •CF3 radical to an electron-rich position on the substrate, forming a radical species that is subsequently oxidized by a copper(II) species to regenerate the copper(I) catalyst and form the product. beilstein-journals.org

The following table summarizes key aspects of radical trifluoromethylation pathways:

Aspect Description Key Intermediates Common Reagents
Radical Generation Formation of a trifluoromethyl radical from a precursor.Trifluoromethyl radical (•CF3)CF3SO2Na, Togni's reagents
Radical Addition The •CF3 radical adds to the aromatic ring.Radical adduct of phenol and •CF3N/A
Oxidation & Deprotonation The radical intermediate is oxidized and loses a proton.Cationic intermediateCopper(II) species

Transition metals, particularly nickel and palladium, play a pivotal role in mediating the trifluoromethylation of phenol derivatives through well-defined catalytic cycles. A notable strategy involves the activation of the relatively inert C-O bond of phenol derivatives. nih.gov

A practical nickel-mediated trifluoromethylation of phenol derivatives utilizes trimethyl(trifluoromethyl)silane (TMSCF3). nih.gov The proposed catalytic cycle involves several key steps: nih.govosti.gov

Oxidative Addition: A low-valent nickel complex, often promoted by a phosphine (B1218219) ligand like PMe3, undergoes oxidative addition into the C-O bond of a phenol derivative (e.g., an aryl ester). nih.govosti.gov This forms an arylnickel(II) intermediate. osti.gov

Transmetalation: The arylnickel(II) intermediate then reacts with a trifluoromethyl source, such as TMSCF3, in a transmetalation step. This replaces the group from the phenol derivative with a CF3 group on the nickel center, forming an (aryl)Ni(II)(CF3) complex. osti.gov

Reductive Elimination: The final step is the reductive elimination of the aryl-CF3 bond from the nickel complex, which yields the desired 2-(trifluoromethyl)phenol and regenerates the active nickel catalyst. nih.govosti.govrsc.org This step can sometimes be induced by an oxidant. osti.gov

Copper-catalyzed reactions also proceed through similar fundamental steps, often involving the in-situ formation of a CuCF3 species, followed by oxidative addition to an aryl halide and subsequent reductive elimination. beilstein-journals.org

The table below outlines the elementary steps in a typical nickel-mediated trifluoromethylation of a phenol derivative:

Step Description Reactants Products
Oxidative Addition Nickel(0) inserts into the aryl C-O bond.Ni(0) complex, Aryl-OR(Aryl)Ni(II)-OR complex
Transmetalation Exchange of the -OR group for a -CF3 group.(Aryl)Ni(II)-OR, TMSCF3(Aryl)Ni(II)-CF3 complex
Reductive Elimination Formation of the C-CF3 bond and regeneration of the catalyst.(Aryl)Ni(II)-CF3 complexAryl-CF3, Ni(0) complex

Mechanisms of Defluorination and Hydrolysis

While the trifluoromethyl group is generally considered stable, under certain conditions, this compound can undergo defluorination and hydrolysis. nih.gov

In the presence of superacids like triflic acid (CF3SO3H), this compound can undergo reactions that suggest the formation of reactive electrophiles, such as carbocations. nih.govelectronicsandbooks.com The proposed mechanism involves the protonation of one of the fluorine atoms of the trifluoromethyl group. electronicsandbooks.com This is followed by the loss of hydrogen fluoride (HF) to generate a difluorinated benzylic-type carbocation. electronicsandbooks.com This carbocationic intermediate is electrophilic and can participate in subsequent reactions. For instance, in the presence of an arene nucleophile, it can undergo Friedel-Crafts-type reactions. nih.govelectronicsandbooks.com In the absence of an external nucleophile, dimerization can occur. nih.gov

Under basic conditions, the defluorination of this compound is believed to proceed through the formation of a difluoro-quinone methide intermediate. researchgate.netasm.org This mechanism is driven by the deprotonation of the phenolic hydroxyl group. researchgate.netrsc.org The resulting phenoxide facilitates the elimination of a fluoride ion, leading to the formation of the highly reactive difluoro-quinone methide. This intermediate then readily reacts with water to undergo further hydrolysis, eventually leading to the formation of salicylic (B10762653) acid. researchgate.net The rate of this defluorination is influenced by the acidity of the phenol, with electron-withdrawing groups that lower the pKa of the hydroxyl group generally increasing the reaction rate. researchgate.netasm.org A recent study has also demonstrated the use of in situ generated difluoro-quinone methide from this compound in a [4+2] annulation reaction to synthesize chromones. acs.orgnih.govacs.orgsrmap.edu.in

The proposed pathway for base-catalyzed defluorination is summarized below:

Step Description Key Species
Deprotonation The phenolic hydroxyl group is deprotonated by a base.2-(Trifluoromethyl)phenoxide
Fluoride Elimination The phenoxide facilitates the elimination of a fluoride ion.Difluoro-quinone methide
Hydrolysis The quinone methide reacts with water.Salicylic acid

Role of Phenolate (B1203915) Deprotonation in Reactivity

The reactivity of this compound, particularly in aqueous defluorination reactions, is critically dependent on the deprotonation of its phenolic hydroxyl group. rsc.orgrsc.org The formation of the corresponding phenolate anion is a prerequisite for the subsequent cleavage of the strong carbon-fluorine bonds. rsc.org

The strong electron-withdrawing character of the trifluoromethyl (-CF3) group lowers the pKa of the phenolic hydroxyl group, thereby facilitating its deprotonation to form the phenolate. rsc.org This deprotonated form is the key reactive species. rsc.org Studies have consistently shown that the rate of hydrolysis and defluorination of this compound increases at a higher pH, which favors a higher concentration of the phenolate anion. researchgate.net

Table 1: Relative Reactivity of Deprotonated Trifluoromethylphenols (TFMPs)

CompoundRelative Reactivity OrderObservation
4-(Trifluoromethyl)phenol (B195918) (4-TFMP)1Most reactive in its fully deprotonated phenolate form. rsc.org
2-Chloro-4-(trifluoromethyl)phenol (2-Cl-4-TFMP)2Intermediate reactivity compared to 4-TFMP and 2-TFMP. rsc.org
This compound (2-TFMP)3Least reactive of the three, with a fundamental hydrolysis rate nine times slower than 4-TFMP. rsc.orgrsc.org

Energetic Driving Forces (e.g., hydration of fluorine anions)

The transformation of this compound is governed by significant energetic driving forces. A primary factor in its aqueous hydrolysis is the hydration of the liberated fluoride anions. researchgate.net This process is highly exothermic and provides a strong thermodynamic pull for the reaction to proceed, as the system moves to a lower energy state. researchgate.net The high hydration energy of the fluoride anion is a well-established phenomenon that makes it a poor nucleophile in aqueous solutions, a barrier that must be overcome in many reactions. researchgate.net

Beyond the hydration of the leaving group, other energetic parameters dictate the reaction's progress. The hydrolysis of this compound to salicylic acid was found to have an estimated activation energy (Ea) of 25.1 kcal mol⁻¹. researchgate.net Furthermore, computational studies have shed light on the energetics of the stepwise defluorination. The reaction energy for the first dehalogenation from the trifluoromethyl group is calculated to be 28.4 kcal mol⁻¹ higher than for the second, indicating that the initial C-F bond cleavage is the most energetically demanding and therefore the rate-limiting step. researchgate.net

Bond dissociation energy (BDE) calculations also correlate with observed reactivity. This compound has a C-F BDE of 122.3 kcal mol⁻¹, which is higher than that of 4-TFMP (120.6 kcal mol⁻¹). rsc.org This higher bond strength corresponds to the consistently lower reactivity of the 2-isomer. rsc.org

Table 2: Energetic Data for this compound Transformations

ParameterValueSignificance
Activation Energy (Ea) of Hydrolysis25.1 kcal mol⁻¹Represents the kinetic barrier for the overall hydrolysis reaction. researchgate.net
C-F Bond Dissociation Energy (BDE)122.3 kcal mol⁻¹Higher BDE compared to the 4-isomer, correlating with its lower reactivity. rsc.org
Driving ForceHydration of Fluoride AnionsA major thermodynamic driving force for the defluorination reaction. researchgate.net

Detailed Mechanistic Proposals for Specific Transformations

Hydrolytic Defluorination to Salicylic Acid

The most studied transformation of this compound is its hydrolysis in neutral or basic aqueous solutions to form salicylic acid. researchgate.net The currently accepted mechanism for this spontaneous defluorination is an E1cb (Elimination Unimolecular conjugate Base) process. rsc.orgrsc.org

The proposed pathway is as follows:

Deprotonation: The reaction initiates with the deprotonation of the phenolic hydroxyl group, forming the reactive phenolate anion. rsc.orgresearchgate.net This step is favored by higher pH. researchgate.net

β-Elimination (E1cb): The phenolate facilitates the elimination of a fluoride ion (F⁻) from the trifluoromethyl group. This β-elimination step results in the formation of a dearomatized difluoro-quinone methide intermediate. rsc.orgresearchgate.net This initial C-F bond cleavage is the rate-limiting step of the entire sequence. researchgate.net

Stepwise Defluorination: The difluoro-quinone methide intermediate is unstable and undergoes further, more rapid, hydrolysis. After the loss of the second fluoride ion, a benzoyl fluoride intermediate is generated. rsc.org

Final Hydrolysis: The benzoyl fluoride intermediate readily reacts with water or hydroxide (B78521) ions to eliminate the final fluoride ion, yielding the carboxylate group and leading to the formation of salicylic acid as the final stable product. rsc.orgresearchgate.net

While intermediates like the quinone methide were not directly detected in some studies using HPLC and ¹⁹F-NMR, their existence is supported by computational calculations and the observed reaction products. researchgate.net

Biological Transformation

In a different context, a biological transformation pathway has been proposed for this compound in the thermophilic bacterium Bacillus thermoleovorans A2. researchgate.net This metabolic pathway involves:

Hydroxylation: The bacterium first hydroxylates the aromatic ring to form 3-trifluoromethyl-catechol.

Meta-Cleavage: The catechol ring is then cleaved via a meta-cleavage mechanism, producing 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoic acid. researchgate.net

This enzymatic pathway highlights a distinct mechanistic route compared to the abiotic hydrolysis observed in aqueous environments.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and properties of phenolic compounds due to its balance of computational cost and accuracy. For derivatives of 2-(Trifluoromethyl)phenol, such as Schiff bases, DFT calculations are frequently performed using functionals like B3LYP in combination with various basis sets (e.g., LanL2DZ, 6-311++G(d,p)) to model their molecular characteristics. nih.goviucr.orgresearchgate.net These calculations are instrumental in understanding the molecule's geometry, electronic distribution, and spectroscopic properties. researchgate.net

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For molecules related to this compound, DFT calculations are used to predict bond lengths, bond angles, and torsion angles in the gas phase. nih.gov These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.govnih.gov For instance, in a Schiff base containing a trifluoromethylphenyl group, the calculated C=N and C-O bond lengths were found to be 1.290 Å and 1.342 Å, respectively, which closely matched the experimental values of 1.283 (8) Å and 1.357 (8) Å. nih.gov Discrepancies between calculated and experimental structures can sometimes arise due to intermolecular interactions, such as hydrogen bonding, present in the crystal lattice which are not accounted for in gas-phase calculations. researchgate.net

Below is a table comparing experimental and theoretical geometric parameters for a Schiff base derivative incorporating a trifluoromethyl-phenol moiety, demonstrating the reliability of DFT in predicting molecular structures.

ParameterBond/AngleExperimental Value (X-ray)Theoretical Value (DFT/B3LYP)
Bond LengthC=N1.283 (8) Å1.290 Å
Bond LengthC-O1.357 (8) Å1.342 Å

Data derived from a study on 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity, characterizing the molecule as "hard," whereas a small gap indicates a more reactive, or "soft," molecule. nih.goviucr.org

For a Schiff base derivative of trifluoromethyl phenol (B47542), DFT calculations determined the ionization potential (I), electron affinity (A), energy gap (ΔE), chemical hardness (η), and softness (S). iucr.org The large calculated energy gap and hardness value classify the compound as a hard molecule, indicating higher stability. nih.goviucr.org

ParameterSymbolCalculated Value (eV)
Ionization PotentialI5.912
Electron AffinityA1.807
HOMO-LUMO Energy GapΔE4.105
Chemical Hardnessη2.052
Chemical SoftnessS0.243

Data from a DFT study on (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol. nih.goviucr.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.goviucr.orguni-muenchen.de The MEP map displays different potential values on the electron density surface using a color spectrum. uni-muenchen.de Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.goviucr.org

In studies of Schiff bases derived from trifluoromethyl-substituted phenols, MEP analyses have identified the most negative regions around electronegative atoms like oxygen and fluorine. nih.goviucr.org For example, in one such molecule, the negative potential values were concentrated on the oxygen and fluorine atoms, indicating these as the preferred sites for electrophilic interaction. The most positive region was found on a hydrogen atom, marking it as the likely site for nucleophilic attack. nih.goviucr.org

Computational methods can also predict the thermodynamic properties of molecules, such as standard entropies, enthalpies, and Gibbs free energies of formation, over a range of temperatures. acs.orgnist.gov Using statistical thermodynamics, these properties can be calculated from the vibrational frequencies obtained through DFT calculations. acs.orguns.ac.rs For a related compound, (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, calculations showed that the enol form is more stable than the keto form and that the formation of the compound from its reactants is spontaneous at room temperature, with a Gibbs free energy change of -824.841 kJ/mol at 298.15 K. acs.org Such calculations provide crucial data on the stability and feasibility of formation for these compounds. nist.govuns.ac.rs

DFT calculations are a powerful tool for investigating reaction mechanisms and determining the energy profiles of chemical reactions, including transition states and activation barriers. rsc.org A recent study investigated the spontaneous aqueous defluorination of several trifluoromethylphenols (TFMPs), including this compound. rsc.org The study employed DFT calculations (M06-2X/6-311+g(d,p) level of theory) to determine the free energy of activation (ΔG‡) for this hydrolysis reaction. rsc.org The calculated ΔG‡ for 2-TFMP was found to be in close agreement with the experimental value, validating the proposed reaction mechanism. rsc.org

CompoundExperimental ΔG‡ (kcal mol⁻¹)DFT-Calculated ΔG‡ (kcal mol⁻¹)
This compound23.522.6
4-(Trifluoromethyl)phenol (B195918)22.621.2

Data from a study on the spontaneous aqueous defluorination of trifluoromethylphenols. rsc.org

Quantum Chemical Studies on Related Phenol Derivatives

Quantum chemical studies are not limited to a single molecule but are often extended to a series of related derivatives to understand the effects of different substituents on their properties. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly influences the electronic properties, stability, and reactivity of the phenol ring. beilstein-journals.org

Studies on various trifluoromethyl-substituted phenols and their derivatives, such as Schiff bases and other halogenated phenols, have provided significant insights. acs.orgrsc.org For example, comparing the hydrolytic defluorination of 2-TFMP, 4-TFMP, and 2-Chloro-4-(trifluoromethyl)phenol revealed that the position of the -CF3 group and the presence of other substituents have a marked effect on the reaction rates and activation energies. rsc.org Specifically, 4-TFMP was found to be the most reactive, possessing the lowest activation barrier, while 2-TFMP exhibited the highest C-F bond dissociation energy and the lowest reactivity among the studied compounds. rsc.org

Furthermore, quantum chemical investigations on trifluoromethylated quinoline-phenol Schiff bases have explored their photophysical properties, highlighting how the -CF3 group can enhance stability and lipophilicity. beilstein-journals.org DFT calculations on these more complex systems help to elucidate their electronic structure, non-linear optical properties, and potential for applications in materials science. nih.gov These comparative studies are crucial for the rational design of new molecules with tailored properties.

Modeling of Reaction Intermediates and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms of this compound. These theoretical studies allow for the optimization of reactants, intermediates, products, and transition states, providing insights into reaction pathways from both thermodynamic and kinetic standpoints. rsc.org

One significant area of study has been the spontaneous aqueous defluorination of trifluoromethylphenols (TFMPs). For this compound and its isomers, DFT calculations have revealed that the key defluorination step likely follows an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.org This process is initiated by the deprotonation of the phenol group to form a phenolate (B1203915), which is crucial for the subsequent reaction to proceed. rsc.org The calculations help to map the potential energy surface of the reaction, identifying the transition states and intermediates involved in the β-elimination of a fluoride (B91410) ion. rsc.orgrsc.org This elimination leads to the formation of a dearomatized quinone difluoromethide intermediate. rsc.org

In a different chemical environment, such as in the presence of a superacid like trifluoromethanesulfonic acid (CF₃SO₃H), the reaction of this compound proceeds through different intermediates. nih.gov Under these conditions, the compound can undergo dimerization. nih.gov The reaction products are consistent with the formation of reactive electrophilic intermediates, such as carbocations or acylium cations. nih.gov Low-temperature ¹³C NMR experiments combined with computational studies suggest the formation of mixed acid anhydrides as potential intermediates in the reactions of trifluoromethyl-substituted arenes in superacid. nih.gov Theoretical modeling helps to understand the stability and reactivity of these cationic species, which are facilitated by benzylic-type stabilization. nih.gov

The table below presents calculated bond dissociation energies (BDEs) for the C–F bond in different trifluoromethylphenol isomers, which is a key parameter in understanding their reactivity and the stability of intermediates formed upon C-F bond cleavage.

Calculated C–F Bond Dissociation Energies (BDE) for Trifluoromethylphenol Isomers. rsc.org
CompoundC–F Bond Dissociation Energy (kcal mol⁻¹)
This compound122.3
4-(Trifluoromethyl)phenol120.6
2-Chloro-4-(trifluoromethyl)phenol120.6

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including laser frequency conversion and optical data storage. rsc.orgresearchgate.net Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit substantial NLO responses due to intramolecular charge transfer (ICT). rsc.org The trifluoromethyl group is a strong electron-acceptor, making trifluoromethyl-substituted compounds candidates for NLO materials. researchgate.net

While direct experimental or extensive theoretical studies on the NLO properties of this compound itself are not widely documented, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard tools for predicting such properties. rsc.orgnih.gov These calculations can determine key NLO-related parameters, including dipole moment (μ), linear polarizability (α), and, most importantly, the first and second hyperpolarizabilities (β and γ, respectively). researchgate.netnih.gov

Theoretical studies on closely related compounds, such as Schiff bases derived from trifluoromethyl-substituted anilines and phenols, provide insight into the potential NLO characteristics. For example, in studies of (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol, DFT calculations at the M06/6-31G(d,p) level of theory were used to explore its NLO properties. nih.gov Such studies analyze the relationship between molecular structure, electronic properties (like the HOMO-LUMO energy gap), and the magnitude of the NLO response. nih.govscilit.com A smaller energy gap is generally associated with higher polarizability and a larger hyperpolarizability, indicating a more significant NLO response. nih.gov

The following table shows theoretical NLO data for a related Schiff base containing the trifluoromethylphenyl moiety, illustrating the type of information generated in such computational studies.

Calculated NLO Properties for (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) using DFT. nih.gov
PropertyCalculated Value
HOMO-LUMO Energy Gap (Egap)4.757 eV
Linear Polarizability (⟨α⟩)3.064 x 10-23 esu
Total First Hyperpolarizability (βtot)2.593 x 10-31 esu
Total Second Hyperpolarizability (γtot)8.649 x 10-35 esu

Substitution Effects on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group and the position of other substituents on the aromatic ring. rsc.orgresearchgate.net The –CF₃ group exerts a powerful negative inductive effect (–I) and a weak electron-withdrawing resonance effect (–R), which deactivates the aromatic system toward electrophilic substitution and increases the acidity of the phenolic proton compared to phenol itself. researchgate.net

Computational and experimental studies on the aqueous hydrolysis of trifluoromethylphenol (TFMP) isomers have demonstrated marked differences in reactivity based on the substituent's position. rsc.orgrsc.org The hydrolysis and subsequent defluorination are almost entirely driven by the deprotonated phenolate species. rsc.org When fully deprotonated, the relative reactivity follows the order: 4-TFMP > 2-Cl-4-TFMP > 2-TFMP. rsc.org The 3-TFMP isomer shows strong resistance to hydrolysis under similar conditions. rsc.org This difference in reactivity is corroborated by computational calculations of C–F bond dissociation energies (BDE), where 2-TFMP has a higher BDE (122.3 kcal mol⁻¹) compared to 4-TFMP (120.6 kcal mol⁻¹), indicating a stronger, less reactive C-F bond. rsc.org

The table below summarizes the experimentally determined hydrolysis kinetics for various TFMPs at 40 °C, highlighting the impact of substituent position.

Aqueous Hydrolysis Kinetics of Trifluoromethylphenol Isomers. rsc.org
CompoundFundamental Hydrolysis Rate Constant (kphenolate, h⁻¹)Half-Life (t1/2, h)
This compound0.0671 ± 0.000710.3
4-(Trifluoromethyl)phenol0.62 ± 0.051.1
2-Chloro-4-(trifluoromethyl)phenol0.115 ± 0.0046.0
3-(Trifluoromethyl)phenolNo observed degradationN/A

Furthermore, the introduction of other substituents onto the this compound ring system further modifies its reactivity. For instance, the presence of an additional halogen, as in 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol, creates a highly electron-deficient aromatic system due to the combined electron-withdrawing effects of the Br, F, and CF₃ groups. In reactions like directed ortho-lithiation, the directing effect of a protected hydroxyl group can be superior to that of the CF₃ group, allowing for selective functionalization at the position ortho to the hydroxyl group. researchgate.net These examples underscore the critical role that substituent effects, both electronic and steric, play in governing the chemical behavior of this compound derivatives. researchgate.net

Spectroscopic Characterization of 2 Trifluoromethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that exploits the magnetic properties of certain atomic nuclei. For fluorinated organic molecules like 2-(Trifluoromethyl)phenol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, the aromatic protons and the hydroxyl proton give rise to characteristic signals. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group.

A study reporting the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) provides the following assignments. rsc.org The spectrum shows a downfield signal for the proton adjacent to the trifluoromethyl group, a triplet for another aromatic proton, a multiplet for the remaining two aromatic protons, and a broad singlet for the phenolic hydroxyl proton. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.50 d 7.8 1H Aromatic CH
7.38 t 7.8 1H Aromatic CH
6.95 t 7.8 2H Aromatic CH
5.47 br s - 1H Phenolic OH

Data sourced from Sergeev et al., 2009. rsc.org

Carbon-13 (¹³C) NMR spectroscopy details the carbon skeleton of a molecule. For aromatic compounds, typical chemical shifts appear between 100 and 170 ppm. researchgate.net In this compound, the signals are influenced by the attached functional groups and show characteristic splitting patterns due to coupling with the fluorine atoms of the CF₃ group. The carbon atom of the trifluoromethyl group itself appears as a quartet with a large coupling constant. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J C-F) Hz Assignment
154.50 q 1.8 C-OH
133.39 s - Aromatic CH
126.72 q 4.8 Aromatic CH
124.30 q 270 -CF₃
119.88 s - Aromatic CH
117.91 s - Aromatic CH
116.69 q 30 C-CF₃

Data sourced from Sergeev et al., 2009. rsc.org

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. beilstein-journals.org Due to the absence of naturally occurring fluorinated compounds, ¹⁹F NMR spectra are typically simple with a wide range of chemical shifts, making it an excellent tool for identifying and differentiating fluorinated species. beilstein-journals.orgresearchgate.net

For this compound, the three equivalent fluorine atoms of the CF₃ group give rise to a single sharp signal (a singlet) in the ¹⁹F NMR spectrum at approximately -61.16 ppm when measured in CDCl₃. rsc.org The chemical shift of the CF₃ group is sensitive to its position on the aromatic ring. For instance, the isomers 3-(Trifluoromethyl)phenol and 4-(Trifluoromethyl)phenol (B195918) show signals at -62.89 ppm and a value for 4-TFMP can also be referenced, respectively. rsc.org Furthermore, degradation products can be readily identified; the fluoride (B91410) ion (F⁻), a potential photolysis product, is observed at a distinct chemical shift of -121.5 ppm. nih.gov

Table 3: ¹⁹F NMR Chemical Shifts for Trifluoromethylphenols and Fluoride

Compound Chemical Shift (δ) ppm Multiplicity
This compound -61.16 s
3-(Trifluoromethyl)phenol -62.89 s
Fluoride Ion (F⁻) -121.5 s

Data sourced from Sergeev et al., 2009 and Wammer et al., 2022. rsc.orgnih.gov

The unique advantages of ¹⁹F NMR make it exceptionally well-suited for real-time (in situ) monitoring of chemical reactions involving fluorinated compounds. nih.govchemrxiv.org This technique allows for the direct observation of the consumption of fluorinated starting materials and the formation of fluorinated intermediates and products within the reaction vessel. chemrxiv.orgmdpi.com

Recent advancements in benchtop NMR spectrometers have made this technique more accessible in synthetic chemistry labs. nih.gov These instruments can be used to track reaction progress and quantify species in crude reaction mixtures, often without the need for expensive deuterated solvents. chemrxiv.orgmdpi.com This capability is valuable for optimizing reaction conditions, such as solvent and catalyst choice, and for gaining mechanistic insights into complex transformations. nih.govmdpi.com For example, in situ ¹⁹F NMR has been employed to study the aqueous photolysis of trifluoromethylphenols to identify transformation products and to monitor the progress of multicomponent reactions like the Biginelli condensation to synthesize novel trifluorinated compounds. nih.govrsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, with a molecular formula of C₇H₅F₃O, the calculated exact mass (monoisotopic mass) is 162.0292 g/mol . nist.govnist.govfishersci.ca An experimental HRMS measurement would aim to find a molecular ion peak (e.g., [M]⁺ or [M+H]⁺) that matches this calculated value to within a few parts per million (ppm), thus confirming the compound's elemental composition.

While direct HRMS data for this compound is not detailed in the provided context, research on its derivatives illustrates the application of the technique. For example, the HRMS analysis of a related compound, 1,4-dimethoxy-2-(trifluoromethyl)benzene, shows a close match between the calculated and found mass, confirming its formula. rsc.org

Table 4: Example of HRMS Data for a this compound Derivative

Compound Formula Calculated Mass (M⁺) Found Mass (M⁺)
1,4-Dimethoxy-2-(trifluoromethyl)benzene C₉H₉F₃O₂ 206.0555 206.0557

Data sourced from Sergeev et al., 2009. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds within a mixture, making it highly suitable for the analysis of metabolites and degradation products of this compound. mdpi.comnih.gov In metabolic studies, GC-MS can be used to profile the transformation products of the parent compound in biological systems. For phenolic compounds, which can be polar, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. researchgate.netresearchgate.net A common method is silylation, where an active hydrogen (like the one in the phenolic hydroxyl group) is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net

When a sample containing potential metabolites of this compound is injected into the GC, the components are separated based on their boiling points and interaction with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them into characteristic patterns. The mass spectrum provides a molecular fingerprint, allowing for structural elucidation. For example, the mass spectrum of derivatized this compound would show a molecular ion peak corresponding to its TMS ether, alongside fragment ions resulting from the loss of methyl groups or the trifluoromethyl group. The identification of metabolites, such as hydroxylated or conjugated forms, would be based on their unique retention times and mass spectra compared to the parent compound. mdpi.com

Below is a representative table of data that could be obtained from a GC-MS analysis of this compound and a hypothetical metabolite.

CompoundDerivatizationRetention Time (min)Key m/z Ratios (Mass-to-Charge)
This compoundTMS Ether8.5234 (M+), 219 ([M-CH3]+), 165 ([M-CF3]+)
Hydroxy-2-(trifluoromethyl)phenolDi-TMS Ether10.2322 (M+), 307 ([M-CH3]+), 233 ([M-CF3]+)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives provides direct evidence for the presence of key structural features. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule, such as stretching and bending of bonds.

The spectrum of this compound is characterized by several distinct absorption bands. A prominent broad band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring typically appear around 3000-3100 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. One of the most telling features for this specific compound is the presence of very strong absorption bands associated with the trifluoromethyl (CF₃) group. The C-F stretching vibrations are typically found in the 1100-1350 cm⁻¹ range and are among the strongest in the spectrum. nist.gov

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
Phenolic O-HStretch, broad3200 - 3600
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1450 - 1600
C-OStretch1200 - 1260
C-F (Trifluoromethyl)Stretch, strong1100 - 1350

X-ray Crystallography for Solid-State Structure Elucidation

These studies reveal crucial structural details. For instance, in the crystal structure of (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol, the molecule exists in the enol-imine tautomeric form. nih.govresearchgate.net The analysis shows that the molecule is nearly planar, with a small dihedral angle of 13.00 (14)° between the two aromatic rings. A strong intramolecular hydrogen bond is observed between the phenolic oxygen and the imine nitrogen (O—H⋯N), which forms a stable six-membered ring. nih.govresearchgate.net The crystal packing is further stabilized by various intermolecular interactions. nih.gov Such detailed structural parameters are invaluable for understanding the molecule's conformation and how it interacts with its environment.

The crystallographic data for a representative derivative is summarized below.

Parameter(E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol
Chemical FormulaC₁₄H₁₀F₃NO
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)17.9907 (18)
b (Å)5.0898 (4)
c (Å)13.2564 (10)
V (ų)1213.88 (18)
Z4
Dihedral Angle (rings)13.00 (14)°
Intramolecular H-bondO—H⋯N

Data sourced from crystallographic analysis of (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. nih.govresearchgate.net

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch The spectrum provides information about the energy levels of electrons in π systems and non-bonding orbitals. For this compound and its derivatives, the absorption spectra are characterized by transitions involving the π electrons of the aromatic ring and the non-bonding (n) electrons of the oxygen atom. beilstein-journals.orghnue.edu.vn

Typically, aromatic compounds like phenol (B47542) exhibit two main absorption bands corresponding to π → π* transitions. hnue.edu.vn The presence of substituents on the benzene (B151609) ring, such as the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups, influences the position and intensity of these bands. The hydroxyl group is an auxochrome that can shift the absorption to longer wavelengths (a bathochromic shift). The trifluoromethyl group, being strongly electron-withdrawing, can also modify the electronic structure and thus the absorption spectrum.

In addition to π → π* transitions, the presence of the oxygen atom with its lone pairs of electrons allows for n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* bands. uzh.ch Studies on related trifluoromethylated Schiff bases show electronic transitions in the 250–500 nm UV-Vis region, which are attributed to both π → π* and n → π* transitions. beilstein-journals.org

Electronic TransitionOrbitals InvolvedTypical Wavelength Range (nm)
π → ππ bonding to π antibonding200 - 300
n → πn non-bonding to π antibonding> 300

Applications in Advanced Organic Synthesis

Building Blocks in Complex Molecule Synthesis

2-(Trifluoromethyl)phenol serves as a critical building block, or starting material, for the construction of more intricate molecular architectures. cymitquimica.com Its derivatives are key intermediates in the synthesis of a wide range of products, including pharmaceuticals and agrochemicals. For instance, related structures like 2-Nitro-4-(trifluoromethyl)phenol and 2-Amino-4-(trifluoromethyl)phenol are employed as precursors in the development of new drugs, particularly those with anti-inflammatory or analgesic properties, and in the creation of potent herbicides and fungicides. chemimpex.comcymitquimica.com

The utility of these compounds as building blocks lies in their ability to facilitate complex reactions, often streamlining synthetic pathways. chemimpex.com The trifluoromethyl group enhances the lipophilicity of intermediates, which can be a desirable trait in drug design to improve membrane permeability and metabolic stability. chemimpex.com Chemists utilize these fluorinated phenols to introduce the -CF3 moiety into larger target molecules, leveraging its unique electronic properties to fine-tune the final product's characteristics. ccspublishing.org.cn A recently developed transition metal-free defluorinative method uses this compound for the synthesis of chromones, showcasing its role in modern annulation strategies. acs.org

Precursors for Fluorine-Containing Functional Materials

The incorporation of fluorine into materials can dramatically improve their properties, such as thermal stability and density. researchgate.net this compound and its isomers serve as important precursors for a variety of fluorine-containing functional materials.

One significant application is in the field of energetic materials. Derivatives like 2,6-Dinitro-4-(trifluoromethyl)phenol are used to synthesize high-energy-density materials (HEDMs). x-mol.com This is achieved by reacting the phenolic precursor with nitrogen-rich azole compounds to form acid-base salts through proton transfer, resulting in materials with high thermal stability and powerful detonation properties. researchgate.netx-mol.com

The unique properties conferred by the trifluoromethyl group also make these phenols valuable in material science for creating specialty polymers and coatings with enhanced durability and resistance to environmental factors. chemimpex.com

Table 1: Examples of Functional Materials Derived from Trifluoromethylphenols

Precursor Material Type Application Key Properties
2,6-Dinitro-4-(trifluoromethyl)phenol Energetic Salts High-Energy-Density Materials (HEDMs) High density, thermal stability
4-(Trifluoromethyl)phenol (B195918) Derivatives Specialty Polymers/Coatings Advanced Materials Enhanced durability, environmental resistance

This table provides illustrative examples of material types synthesized from trifluoromethylphenol precursors.

Medicinal and Agrochemical Chemistry Research

Incorporation of Trifluoromethyl Group for Modulating Bioactivity

The introduction of a trifluoromethyl group is a key tactic for enhancing the biological and physicochemical properties of a molecule. mdpi.com This modification can fortify interactions with biological targets and improve characteristics essential for transforming a promising compound into a viable drug candidate. mdpi.com The presence of the –CF3 group on the phenol (B47542) ring profoundly alters its electronic nature and steric profile, which are critical factors in its biological function. mdpi.com

The trifluoromethyl group is a frequently utilized lipophilic substituent in drug design. mdpi.com Its inclusion in a molecule, such as in 2-(trifluoromethyl)phenol, enhances lipophilicity, a property crucial for penetrating biological membranes and improving in vivo transport. mdpi.com The Hansch π value, a measure of lipophilicity, for the trifluoromethyl group is +0.88, indicating its significant contribution to making molecules less water-soluble and more lipid-soluble. mdpi.com This enhanced lipophilicity can facilitate more efficient passage through cellular membranes to reach intracellular targets. mdpi.com

Furthermore, the trifluoromethyl group significantly impacts a molecule's binding affinity for its target proteins or enzymes. The high electronegativity of the fluorine atoms makes the –CF3 group a potent electron-withdrawing substituent. mdpi.com This electronic pull can enhance hydrogen bonding and electrostatic interactions with biological targets. mdpi.comresearchgate.net A statistical analysis of nearly 30,000 pairs of compounds where a methyl (–CH3) group was replaced by a trifluoromethyl (–CF3) group found that while the substitution does not improve bioactivity on average, in over 9% of cases, it increased biological activity by at least a factor of ten. nih.gov For trifluoromethyl groups on a benzene (B151609) ring, this substitution can be particularly effective at gaining binding energy. nih.gov

Table 1: Physicochemical Properties Conferred by the Trifluoromethyl Group
PropertyInfluence of Trifluoromethyl GroupCitation
Lipophilicity (Hansch π value)+0.88 mdpi.com
Electronic EffectStrong electron-withdrawing mdpi.com
Binding InteractionsCan improve hydrogen bonding and electrostatic interactions mdpi.comresearchgate.net
C-F Bond Dissociation Energy485.3 kJ/mol (compared to 414.2 kJ/mol for C-H) mdpi.com

A primary advantage of incorporating a trifluoromethyl group into drug candidates is the enhancement of metabolic stability. mdpi.com The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a high dissociation energy of 485.3 kJ/mol. mdpi.com This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation by enzymes, which can prolong a drug's half-life in the body. mdpi.com This strategy is often employed to block metabolic hotspots on a molecule, thereby reducing metabolism, increasing half-life, and lowering the required drug dosage. mdpi.com Studies on various compounds have demonstrated that trifluoromethyl substitution can provide a global protective effect against hepatic metabolism. nih.gov

However, the metabolic fate of this compound itself can be complex. Under specific conditions, it can undergo degradation. For instance, the thermophilic bacterium Bacillus thermoleovorans A2 can degrade this compound into 3-trifluoromethyl-catechol. researchgate.net Additionally, research has shown that this compound can undergo hydrolysis in a phosphate (B84403) buffer at neutral pH, liberating fluoride (B91410) ions to form salicylic (B10762653) acid, with a half-life of 6.9 hours at 37°C and a pH of 7.4. researchgate.net

Development of Biologically Active Compounds and Drug Candidates

The unique combination of increased lipophilicity, enhanced binding affinity, and improved metabolic stability makes the this compound scaffold a valuable starting point for developing new biologically active compounds.

The this compound moiety has been explored in the synthesis of novel antimicrobial and antifungal agents. Although many existing antimicrobial agents face challenges like drug resistance and systemic toxicities, the design of new small molecules offers a promising path forward. nih.gov In one study, novel chalcones bearing trifluoromethyl substituents were synthesized and evaluated for their activity against pathogenic bacterial and fungal strains. nih.gov These efforts highlight the potential of incorporating the trifluoromethylphenyl structure in the development of new agents to combat bacterial and fungal infections. nih.gov

The this compound structure has been successfully used to develop potent and selective enzyme inhibitors. A notable example is in the creation of inhibitors for the receptor tyrosine kinase (RET), which is implicated in several types of cancer. nih.gov Starting from the multi-kinase inhibitor Vandetanib, researchers developed a series of phenolic anilinoquinazolines. One key compound, 3-((6,7-Dimethoxyquinazolin-4-yl)amino)-2-(trifluoromethyl)phenol, demonstrated significant potency as a RET inhibitor. nih.gov

Efforts to improve the metabolic stability of these phenolic compounds led to the discovery that adding a substituent next to the phenol group not only improved stability but also unexpectedly enhanced selectivity against other kinases like KDR. nih.gov This research culminated in the identification of a potent and highly selective RET inhibitor, showcasing the utility of the this compound scaffold in targeted cancer therapy. nih.govnih.gov

Table 2: Activity of a this compound-Derived RET Kinase Inhibitor
CompoundRET IC50 (nM)KDR IC50 (nM)Selectivity (KDR/RET)
3-((6,7-Dimethoxyquinazolin-4-yl)amino)-2-(trifluoromethyl)phenol 1.11514

Data synthesized from research on novel anilinoquinazoline (B1252766) RET inhibitors. nih.gov

Lipoxygenases (LOXs) are enzymes involved in the inflammatory response, and their inhibition is a key strategy for developing anti-inflammatory agents. nih.gov The structural features of this compound make it a relevant scaffold for designing LOX inhibitors. While direct examples are still emerging, the principles of drug design suggest its utility. For instance, in the development of inhibitors for the 5-lipoxygenase-activating protein (FLAP), structure-activity relationship studies showed that replacing an ethoxyl group with a trifluoromethyl group maintained high binding affinity. nih.gov This indicates the value of the trifluoromethylphenyl moiety in designing such inhibitors. The development of dual inhibitors of thromboxane (B8750289) A2 synthase and 5-lipoxygenase, which are crucial in thrombosis and inflammation, represents another area where derivatives of this compound could offer therapeutic potential. nih.govrsc.org

Agrochemical Development

The application of this compound extends into the realm of agrochemical development, where it serves as a key building block for the synthesis of effective plant growth regulators.

Flurprimidol is a pyrimidinyl carbinol-type plant growth retardant used to control the growth of various ornamental plants and turfgrass. phytojournal.com Its primary mode of action is the inhibition of gibberellin biosynthesis, a class of plant hormones that regulate various developmental processes, including stem elongation. phytojournal.comglpbio.com By inhibiting the production of active gibberellins, Flurprimidol effectively reduces internode length, resulting in more compact and desirable plant growth. phytojournal.com

The synthesis of Flurprimidol can involve a derivative of a trifluoromethylphenol. A key intermediate in a patented synthesis route is p-(trifluoromethoxy)bromobenzene. google.com This intermediate can be prepared from the corresponding p-nitrophenol through a process that involves the introduction of the trifluoromethoxy group. While the patent does not start directly from this compound, the synthesis of trifluoromethoxyphenyl compounds often originates from trifluoromethylated phenolic precursors. The synthesis of Flurprimidol then proceeds by converting p-(trifluoromethoxy)bromobenzene into a Grignard reagent, which is subsequently reacted with isobutyronitrile (B166230) to form an intermediate ketone. The final step involves the reaction of this ketone with 5-lithiopyrimidine to yield Flurprimidol. google.com

Table 2: Key Chemical Intermediates in the Synthesis of Flurprimidol

Compound NameChemical StructureRole in Synthesis
p-(trifluoromethoxy)bromobenzeneBr-C₆H₄-OCF₃Starting material containing the trifluoromethoxy group
Isopropyl p-(trifluoromethoxy)phenyl ketone(CH₃)₂CH-CO-C₆H₄-OCF₃Intermediate ketone
5-BromopyrimidineC₄H₃BrN₂Source of the pyrimidine (B1678525) ring
FlurprimidolC₁₅H₁₅F₃N₂O₂Final plant growth regulator product

Environmental Fate and Degradation Studies

Hydrolytic Degradation in Aqueous Environments

Hydrolysis represents a significant abiotic degradation pathway for 2-(Trifluoromethyl)phenol in aquatic systems. The process involves the cleavage of carbon-fluorine bonds, which is noteworthy given the inherent strength of these bonds. Studies have shown that under certain conditions, this compound can undergo complete hydrolytic defluorination, liberating fluoride (B91410) ions and forming salicylic (B10762653) acid. rsc.orgresearchgate.netnih.gov This transformation is energetically driven by the hydration of the released fluoride anions. researchgate.netnih.gov The initial cleavage of the first carbon-fluorine bond is the rate-limiting step in this sequential defluorination process. researchgate.netnih.gov

The rate of hydrolytic degradation of this compound is highly dependent on the pH of the aqueous solution. rsc.orgacs.org Research consistently demonstrates that the hydrolysis rate increases significantly at higher, more alkaline pH levels. researchgate.netnih.gov This is attributed to the deprotonation of the phenolic hydroxyl group, which facilitates the degradation mechanism. rsc.orgresearchgate.net

Studies have specified that while no significant degradation is observed in slightly acidic conditions (e.g., pH 6.2), hydrolysis proceeds in neutral to alkaline environments (pH 7 to 10.8). rsc.org For instance, at 37°C and a pH of 7.4, a half-life of 6.9 hours has been reported. nih.gov The reactivity of trifluoromethylphenols is strongly influenced by the deprotonation state of the phenol-OH group, with the phenolate (B1203915) form being more reactive. rsc.org

Trifluoromethylphenols (TFMPs) as a class are recognized as potential precursors to the persistent and mobile environmental pollutant Trifluoroacetic Acid (TFA). rsc.orgrsc.orgwikipedia.org TFA is of environmental concern due to its resistance to degradation. wikipedia.org Its formation can occur through various degradation pathways of fluorinated compounds. wikipedia.orgacs.orgbris.ac.uk

However, in the case of the hydrolytic degradation of this compound specifically, the primary reported transformation product is salicylic acid, which results from complete defluorination. rsc.orgresearchgate.netnih.govrsc.org This pathway represents a detoxification process, as the trifluoromethyl group is entirely removed. While other isomers like 4-(Trifluoromethyl)phenol (B195918) are known to be partially converted to TFA during photolysis, the available literature on the hydrolysis of this compound points towards complete defluorination rather than TFA formation. rsc.orgacs.orgacs.org

Photochemical Degradation

Photochemical degradation, or photolysis, is another critical pathway for the transformation of this compound in the environment, particularly in sunlit surface waters. This process involves the absorption of light energy, leading to the breakdown of the molecule.

The kinetics of this compound photolysis are strongly pH-dependent, with degradation rates increasing significantly as the pH becomes more alkaline. acs.org The photolysis rate constant at pH 10 can be two orders of magnitude larger than at pH 7. acs.org This is because the deprotonated phenolate anion, which is more prevalent at higher pH (pKa of this compound is 7.74), has a different absorption spectrum that allows for more ready excitation. acs.org

The efficiency of photochemical degradation can be influenced by the wavelength of UV light and the presence of other chemical species (additives) in the water. acs.orgacs.org Studies on related fluorinated phenols show that quantum yields are generally higher for UV-C wavelengths compared to UV-A wavelengths. acs.org

The addition of certain substances can accelerate photolysis. For instance, adding hydrogen peroxide (H₂O₂), which generates highly reactive hydroxyl radicals (•OH) under UV light, can increase the degradation rate. acs.org Similarly, the addition of sulfite (B76179) (SO₃²⁻) at high pH, which can generate hydrated electrons (eₐₒ⁻), has also been shown to enhance the photolysis of this compound. acs.orgresearchgate.net These findings indicate that both oxidizing and reducing conditions can promote the photochemical breakdown of the compound. acs.org

Biodegradation by Microorganisms

The biodegradation of organofluorine compounds is often limited due to the stability of the carbon-fluorine bond. researchgate.net However, some microorganisms have demonstrated the ability to metabolize these compounds.

Research has shown that the thermophilic bacterium Bacillus thermoleovorans A2 can degrade this compound. researchgate.net The metabolic pathway involves an initial hydroxylation to form 3-trifluoromethyl-catechol. researchgate.net This intermediate then undergoes a meta-cleavage of the aromatic ring, producing 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoic acid (7-TFHOD). researchgate.net While some common environmental bacteria can utilize other isomers like 4-(Trifluoromethyl)phenol as a sole carbon and energy source, leading to the formation of TFA and fluoride ions, the specific end products of this compound degradation by Bacillus thermoleovorans A2 require further clarification. researchgate.netnih.gov Some studies suggest that under certain environmental conditions, abiotic hydrolysis may be a more dominant degradation pathway than biodegradation. researchgate.netnih.gov

Metabolic Pathways and Metabolite Identification (e.g., meta-cleavage)

The microbial degradation of this compound in Bacillus thermoleovorans A2 is proposed to proceed through an initial hydroxylation step, forming 3-trifluoromethyl-catechol. researchgate.net This is followed by a meta-cleavage of the aromatic ring, a common strategy in the breakdown of aromatic compounds. researchgate.netuni-stuttgart.de This ring cleavage results in the formation of 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoic acid (7-TFHOD). researchgate.netresearchgate.net

This metabolic intermediate, 7-TFHOD, has also been identified as a dead-end metabolite in the co-metabolism of 3- and 4-trifluoromethyl benzoates by Pseudomonas putida strains. ucd.ieuni-stuttgart.de The hydrolases responsible for further breaking down the ring-fission product show strong binding to 7-TFHOD, but the turnover rates are negligible, leading to its accumulation. uni-stuttgart.de

The degradation of the related compound, 4-(trifluoromethyl)phenol (TFMP), by bacteria is also believed to occur via a meta-cleavage pathway, as indicated by the detection of semialdehyde products in culture supernatants. nih.gov

Table 1: Microbial Degradation of this compound and Related Compounds

MicroorganismSubstrateKey Metabolic StepResulting Metabolite(s)Reference(s)
Bacillus thermoleovorans A2This compoundHydroxylation, meta-cleavage3-Trifluoromethyl-catechol, 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoic acid (7-TFHOD) researchgate.net
Pseudomonas putida3- and 4-Trifluoromethyl benzoatemeta-cleavage2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoic acid (7-TFHOD) ucd.ieuni-stuttgart.de
Environmental Bacteria4-(Trifluoromethyl)phenolmeta-cleavageSemialdehyde products nih.gov

Formation of Fluoride Ion

A critical step in the complete degradation of organofluorine compounds is the cleavage of the highly stable carbon-fluorine bond, resulting in the release of fluoride ions. ucd.ie In the case of this compound, studies have shown that fluoride ions can be released under certain conditions. Incubation of this compound in Luria-Bertani (LB) medium at 60°C led to an increase in fluoride ions that was three times the decrease in the parent compound, indicating the release of all three fluorine atoms from the trifluoromethyl group. researchgate.net

Furthermore, the hydrolysis of this compound in a phosphate (B84403) buffer at neutral pH and mild temperatures (34°C to 69°C) also results in the consecutive liberation of fluoride anions, leading to the formation of salicylic acid. researchgate.net This process is energetically favorable due to the hydration of the fluoride anions. researchgate.net The rate of this hydrolysis is influenced by pH, with higher pH values favoring the reaction. researchgate.net

In the context of the biodegradation of fluoxetine, fluoride ion has been identified as one of the final products of the degradation pathway of its metabolite, 4-(trifluoromethyl)phenol. nih.gov It is suggested that the fluoride ion likely arises from the spontaneous defluorination of the photolabile meta-cleavage products. nih.gov

Environmental Monitoring and Remediation Strategies

The presence of trifluoromethylated compounds in the environment, often as transformation products of pharmaceuticals and agrochemicals, necessitates effective monitoring and remediation strategies. rsc.org Analytical techniques such as gas chromatography-mass spectrometry (GC/MS) are employed to detect and quantify these compounds in environmental samples. csic.es For instance, closed-loop stripping analysis (CLSA) coupled with GC/MS has been used to identify and measure trifluoromethylphenols in water. csic.es

Given that some microorganisms can degrade or transform these compounds, bioremediation presents a potential strategy for contaminated sites. ucd.ie The use of microbial strains capable of utilizing these compounds as a carbon and energy source could be a viable approach. nih.gov However, the accumulation of persistent metabolites like 7-TFHOD highlights the challenges in achieving complete mineralization. uni-stuttgart.de

Further research into the enzymatic processes involved in the cleavage of the carbon-fluorine bond is crucial for developing more effective bioremediation technologies. mdpi.com Understanding the factors that influence the rate of hydrolysis and microbial degradation, such as pH and temperature, can also inform the design of remediation strategies. researchgate.net Additionally, photochemical degradation processes, which can be influenced by pH and the presence of other substances, may also play a role in the environmental fate of these compounds and could be explored for treatment processes. researchgate.net

Q & A

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Approach : Use Gaussian or ORCA for DFT calculations to model electrophilic aromatic substitution pathways. Molecular docking (AutoDock Vina) assesses binding affinity in drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.